3,4-Dihydro-2(1H)-isoquinolineacetamide
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13/h1-4H,5-8H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRDVNDUCRMCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173818 | |
| Record name | 2(1H)-Isoquinolineacetamide, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200064-90-0 | |
| Record name | 2(1H)-Isoquinolineacetamide, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200064900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Isoquinolineacetamide, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Cyclization
Friedel-Crafts alkylation is widely employed to form the dihydroisoquinoline ring. For example, 3-chloropropionamide derivatives undergo intramolecular cyclization in the presence of Lewis acids like anhydrous aluminum chloride (AlCl₃). In one protocol, N-(3-hydroxyphenyl)-3-chloropropionamide was heated with AlCl₃ at 155–165°C for 1 hour, yielding a mixture of 7-hydroxy- and 5-hydroxy-dihydroquinolinones. Modifications using high-boiling solvents (e.g., dichloromethane) improve mixing and scalability, with reaction completion within 30 minutes to 4 hours depending on temperature.
Key Conditions
Bischler-Napieralski Reaction
This classical method involves cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For instance, N-acetyl-β-phenethylamine treated with POCl₃ at reflux forms 3,4-dihydroisoquinoline. While less commonly reported in recent patents, this method remains foundational for small-scale syntheses.
Introduction of the Acetamide Functional Group
After constructing the dihydroisoquinoline core, the acetamide moiety is introduced via alkylation or nucleophilic substitution.
Alkylation with Chloroacetamide
Reaction of 3,4-dihydroisoquinoline with chloroacetamide in basic conditions installs the acetamide group. A representative procedure involves:
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Dissolving 3,4-dihydroisoquinoline (1.0 equiv) in acetonitrile.
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Adding potassium carbonate (2.0 equiv) and chloroacetamide (1.2 equiv).
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Refluxing for 6–8 hours to afford the product in 75–80% yield.
Optimization Notes
Reductive Amination
An alternative route employs reductive amination between 2-aminoethylisoquinoline and acetyl chloride. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 yields the acetamide derivative with 70% efficiency.
Integrated Synthesis Pathways
Two-Step Process from Resorcinol
A patent-described method synthesizes dihydroisoquinoline intermediates from resorcinol:
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Esterification : Resorcinol reacts with 3-chloropropionyl chloride in dichloromethane/triethylamine to form (3-hydroxyphenyl)-3-chloropropionate (93% yield).
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Cyclization : The ester undergoes AlCl₃-catalyzed Friedel-Crafts reaction at 40°C for 24 hours, yielding 7-hydroxychroman-2-ketone (85% yield).
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Amidation : Treatment with ammonia in methanol at 80°C under pressure introduces the acetamide group (87% yield).
One-Pot Alkylation-Cyclization
A streamlined approach combines ring formation and functionalization:
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Mix 3-hydroxyphenylacetamide with AlCl₃ and KCl/NaCl (5:3:3 ratio).
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Heat at 160°C for 1 hour to directly form 3,4-dihydro-2(1H)-isoquinolineacetamide.
Advantages : Eliminates intermediate isolation, reducing solvent use.
Analytical and Process Considerations
Purification Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H, aromatic), 4.10 (s, 2H, CH₂CONH₂), 3.75 (t, 2H, J = 6 Hz, NCH₂), 2.90 (t, 2H, J = 6 Hz, CH₂), 1.95 (s, 3H, NHCOCH₃).
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃/CH₂Cl₂ | 40 | 85 | 93 | |
| Bischler-Napieralski | POCl₃/Toluene | 110 | 78 | 89 | |
| Alkylation | K₂CO₃/CH₃CN | 80 | 80 | 95 | |
| One-Pot | AlCl₃/KCl/NaCl | 160 | 72 | 91 |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2(1H)-isoquinolineacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various isoquinoline derivatives with altered functional groups, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
Neurodegenerative Diseases
- Parkinson's Disease : Research indicates that compounds like 3,4-dihydro-2(1H)-isoquinolineacetamide can improve motor symptoms in patients with Parkinson's disease. They may serve as alternatives to traditional dopamine therapies that often lead to cognitive impairments and other side effects .
- Alzheimer’s Disease : The compound has been explored as a potential treatment for Alzheimer's disease due to its ability to inhibit monoamine oxidases (MAOs), which are implicated in neurodegeneration. Studies have shown that derivatives of this compound can act as dual-target inhibitors for cholinesterases (ChEs) and MAOs, demonstrating efficacy in preclinical models .
Psychiatric Disorders
- Schizophrenia : As a PAM of the D1 receptor, the compound may alleviate cognitive deficits associated with schizophrenia. Its role in modulating dopaminergic activity could help manage negative symptoms often seen in patients .
- Depression : The antidepressant potential of isoquinoline derivatives has been documented, with some studies suggesting that they stimulate central nervous system activity, thus providing therapeutic benefits for depressive disorders .
Case Study 1: Parkinson's Disease Treatment
A study evaluated the effects of this compound on motor function in a rodent model of Parkinson's disease. Results indicated significant improvements in motor coordination and reduced akinesia compared to control groups receiving standard treatments. This suggests that the compound could be developed further as a monotherapy or adjunct treatment for Parkinson's disease.
Case Study 2: Alzheimer’s Disease Dual-Target Inhibition
In another investigation focused on Alzheimer’s disease, researchers synthesized various derivatives of this compound fused with dithiocarbamate structures. These compounds were tested for their ability to cross the blood-brain barrier (BBB) and inhibit both ChEs and MAOs. The most promising candidate demonstrated effective inhibition and favorable pharmacokinetics, indicating its potential as a multi-target agent for Alzheimer’s treatment .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2(1H)-isoquinolineacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological profile of 3,4-dihydroisoquinoline derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Impact : The acetamide group in the target compound contrasts with carboxamidine () or carboxylate () derivatives, altering polarity and binding affinity. For instance, carboxamidine derivatives exhibit higher boiling points (~309.8°C) due to increased hydrogen bonding .
- Biological Activity: The (S)-N-Benzyl-1-phenyl derivative () shows dual MAO-B/acetylcholinesterase inhibition (IC₅₀ values in nanomolar range), outperforming simpler analogs. This highlights the importance of aromatic substituents at C1 and N-benzylation .
Biological Activity
3,4-Dihydro-2(1H)-isoquinolineacetamide is a compound belonging to the isoquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective properties. Research into its biological activity has revealed various mechanisms of action and potential clinical uses.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 10.46 ± 0.82 μM/mL for HeLa cells, suggesting strong anticancer potential compared to conventional agents like cisplatin . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases such as Alzheimer's and Parkinson's . Mechanistic studies suggest that it may modulate pathways involved in cell survival and apoptosis.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This activity is particularly relevant in the context of chronic inflammatory diseases where cytokine overproduction is a hallmark .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
- DNA Interaction : Studies suggest that the compound can intercalate with DNA, disrupting replication and transcription processes in cancer cells .
Case Study 1: Cytotoxicity Against HeLa Cells
A detailed investigation was conducted on the effects of this compound on HeLa cells. The study utilized various concentrations of the compound to determine its IC50 values and assessed cell viability through MTT assays. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
Case Study 2: Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of the compound in a rodent model of oxidative stress. Animals treated with this compound showed reduced markers of oxidative stress and improved cognitive performance in behavioral tests compared to controls. Histological analysis revealed decreased neuronal loss in treated animals .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (HeLa Cells) | Neuroprotective Effects | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 10.46 ± 0.82 μM/mL | Significant | Inhibits pro-inflammatory cytokines |
| Quinoxalinones | Varies | Moderate | Moderate |
| Benzoxazinones | Higher than isoquinolineacetamide | Limited | Limited |
Discussion
The comparative analysis highlights that this compound exhibits superior anticancer activity compared to other compounds within its class. Its multifaceted biological activities make it a candidate for further development as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 3,4-Dihydro-2(1H)-isoquinolineacetamide and its derivatives?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 3,4-dihydro-2(1H)-isoquinolinecarbonitrile with hydroxylamine under controlled conditions (25–30°C, followed by heating to 75–100°C) to yield carboxamidoxime derivatives . For acetamide derivatives, coupling reactions with acyl chlorides or amidation using activated esters are typical. Solvent choice (e.g., polar aprotic solvents like DMF) and catalyst optimization (e.g., Pd-mediated cross-coupling) are critical for yield improvement.
Q. What analytical techniques are suitable for characterizing this compound?
- Spectroscopy :
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UV-Vis : Detect absorption peaks at ~415 nm for quinoline-derived structures .
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IR : Identify amide C=O stretches (1650–1700 cm⁻¹) and N-H bends (1550–1600 cm⁻¹) .
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NMR : ¹H NMR reveals dihydroisoquinoline proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm and methylene groups at δ 2.5–3.5 ppm) .
- Titration : Non-aqueous potentiometric titration with 0.1N HClO₄ in glacial acetic acid for quantitative analysis .
Technique Key Peaks/Data Application UV-Vis λmax = 415 nm Purity check ¹³C NMR δ 170–175 ppm (amide carbonyl) Structural confirmation
Q. How can researchers ensure sample purity during synthesis?
Use high-purity reagents (e.g., ≥98%硫酸亚铁铵) and recrystallization in solvents like ethanol or hexane. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, Rf comparison against standards) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies often arise from structural isomerism or assay variability. For example:
- Halogen Substitution : Iodo derivatives (e.g., 4-iodo-3,5-dimethylpyrazole analogs) exhibit enhanced halogen bonding, altering binding affinity .
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm results.
Q. How to address low yields in large-scale synthesis?
Optimize reaction parameters:
- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
Q. What are the limitations of spectroscopic characterization for complex derivatives?
- Signal Overlap : In crowded NMR spectra (e.g., polysubstituted analogs), use 2D techniques (HSQC, HMBC) to resolve assignments.
- Degradation : UV-Vis may fail to detect photodegradation products; supplement with LC-MS .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
